[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Description
[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₁₉ClF₃NO₃ and its molecular weight is 449.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics : The molecular structure of variants of the compound has been examined in detail, revealing specific geometric and bonding characteristics. For instance, in one variant, the propenyl and carboxamide substituents lie on the same side of the cyclopropane ring plane, with methyl substituents on either side of the plane, while phenyl rings of the carboxamide are inclined at a specific angle to one another (Yan & Liu, 2007). Another variant showcases a similar spatial arrangement with distinct bonding features, demonstrating the versatility in the compound's structural framework (Yan & Liu, 2007).
Analytical Techniques for Compound Identification : Advanced analytical techniques have been employed to quantify and analyze this compound and its variants in different matrices. For instance, gas chromatography-mass spectrometry (GC-MS) and high liquid performance chromatography (HPLC) have been utilized to quantify cypermethrin and bifenthrin (variants of the compound) in pesticide formulations, showcasing the compound's relevance in agricultural applications (Tarola et al., 2001).
Phototransformation and Environmental Behavior : The phototransformation and environmental behavior of alphacypermethrin, a variant of the compound, have been studied as a thin film on different surfaces. The study identified several photoproducts, revealing insights into the compound's stability and transformation under environmental conditions (Raikwar & Nag, 2006).
Metabolic Pathways and Mechanisms : The compound's metabolic pathways and mechanisms have also been a focal point of research. For example, a study explored the stereoselective metabolism of cypermethrin isomers in human adrenocortical carcinoma cells, revealing significant changes in metabolic phenotypes and providing insights into the isomer selectivity in metabolic pathways and endocrine-disrupting effects (Ji et al., 2020).
Properties
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQYGBMAQZUVMI-XJEXQDGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501024818 | |
Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76703-63-4 | |
Record name | (R)-α-Cyano-3-phenoxybenzyl (Z)-(1R)-cis-3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76703-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanecarboxylic acid, 3-((1Z)-2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Cyano(3-phenoxyphenyl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501024818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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